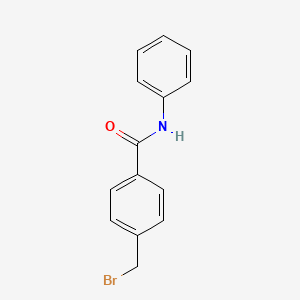

4-(bromomethyl)-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Bromomethyl)-N-phenylbenzamide is an organic compound characterized by the presence of a bromomethyl group attached to a benzamide structure

Mechanism of Action

Target of Action

Bromomethyl groups are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura reaction . This suggests that the compound could potentially interact with various biological targets, depending on its specific structure and the presence of other functional groups.

Mode of Action

Bromomethyl groups are known to be reactive, often participating in radical halogenation reactions . In such reactions, a bromine atom is typically transferred to another molecule, which could potentially alter the function of a biological target. The phenylbenzamide moiety of the molecule may also interact with biological targets, possibly through pi-stacking interactions with aromatic amino acids in proteins.

Biochemical Pathways

The compound’s potential involvement in radical halogenation reactions suggests that it could influence various biochemical processes, depending on the specific targets it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-N-phenylbenzamide typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyl-N-phenylbenzamide using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

- Substituted benzamides with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-(Bromomethyl)-N-phenylbenzamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

- 4-(Bromomethyl)benzoic acid

- 4-(Bromomethyl)benzophenone

- 4-(Bromomethyl)benzonitrile

Comparison: 4-(Bromomethyl)-N-phenylbenzamide is unique due to its benzamide structure, which imparts specific chemical properties and reactivity

Biological Activity

4-(Bromomethyl)-N-phenylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, which includes a bromomethyl group and a phenylbenzamide moiety, suggests possible interactions with various biological targets. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromomethyl group attached to a phenyl ring, which is further connected to a benzamide functional group.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromomethylation : The introduction of the bromomethyl group can be achieved through the reaction of benzamide derivatives with bromomethyl compounds.

- Purification : The resulting product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound could be developed into an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The compound's mechanism of action in cancer cells appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair, leading to cytotoxic effects in rapidly dividing cells.

- DNA Binding : Preliminary studies suggest that it may bind to DNA, disrupting essential processes such as transcription and replication.

Case Studies

- Antimicrobial Study : A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of various benzamide derivatives, including this compound, against resistant bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential as a lead compound for antibiotic development .

- Anticancer Research : Another study investigated the effects of this compound on breast cancer cell lines. The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .

Properties

IUPAC Name |

4-(bromomethyl)-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQOVYZEWIPIKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566885-74-3 |

Source

|

| Record name | 4-(bromomethyl)-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.